molecular formula C20H19NO4 B2796991 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 492997-55-4

2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No. B2796991
CAS RN: 492997-55-4
M. Wt: 337.375
InChI Key: XYBFJRVNNBSHLQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, commonly referred to as DMPQ, is a quinoline-based compound that has been studied extensively in the scientific community for its potential applications in a variety of laboratory experiments and research projects. DMPQ exhibits a wide range of biochemical and physiological effects, making it an attractive option for researchers looking to explore the effects of different compounds on cellular processes. In

Scientific Research Applications

Acid Cyclization and Heterocyclic Synthesis

One area of application is in the synthesis of heterocyclic compounds through acid cyclization processes. For example, Zinchenko et al. (2009) explored the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide and similar compounds, leading to the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, highlighting the utility of dimethoxyphenyl compounds in heterocyclic synthesis (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).

Synthesis of Novel Derivatives

Aghekyan et al. (2009) demonstrated the use of 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine in synthesizing novel tetrahydroisoquinoline derivatives, suggesting that compounds with the dimethoxyphenyl group are valuable for creating new molecular entities with potential biological activities (Aghekyan, Arakelyan, Panosyan, Khachatryan, & Markaryan, 2009).

Metabolic Studies and P-glycoprotein Inhibition

Paek et al. (2006) studied the metabolism of HM-30181, a P-glycoprotein inhibitor, which includes a dimethoxyphenyl isoquinoline derivative, underscoring the relevance of such structures in drug development and pharmacokinetic studies (Paek, Ji, Kim, Lee, & Lee, 2006).

Novel Synthesis Approaches and Structural Characterization

Research by Sarveswari et al. (2012) on the synthesis and structural characterization of substituted 4-Phenylquinolines, including dimethoxyphenyl derivatives, highlights the compound's utility in structural and conformational studies, which can be foundational in drug design and molecular engineering (Sarveswari, Prasath, Mathew, Chopra, Narasimhamurthy, & Vijayakumar, 2012).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-11-7-12(2)19-14(8-11)15(20(22)23)10-16(21-19)13-5-6-17(24-3)18(9-13)25-4/h5-10H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBFJRVNNBSHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

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